

4-(Acetoxymethyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Acetoxymethyl)benzoic acid

Cat. No.: B100416

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4-(Acetoxymethyl)benzoic Acid**

Introduction

4-(Acetoxymethyl)benzoic acid is a bifunctional organic compound that serves as a valuable intermediate in synthetic organic chemistry. As a derivative of 4-(hydroxymethyl)benzoic acid, it incorporates both a carboxylic acid and a protected primary alcohol in the form of an acetate ester. This unique structural arrangement makes it a strategic building block, particularly in the synthesis of pharmaceuticals and specialty polymers where controlled, stepwise reactions are necessary. The acetoxy group acts as a protecting group for the reactive hydroxymethyl functionality, allowing for selective modification of the carboxylic acid moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and professionals in drug development and materials science.

Compound Identification and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. **4-(Acetoxymethyl)benzoic acid** is systematically named based on IUPAC conventions, reflecting its benzoic acid core with an acetoxymethyl substituent at the para (4) position.

- IUPAC Name: **4-(Acetoxymethyl)benzoic acid**

- Molecular Formula: C₁₀H₁₀O₄
- Molecular Weight: 194.18 g/mol
- CAS Number: 114447-60-0

```
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];  
  
// Benzene Ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C",  
pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C",  
pos="1.04,0.6!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;  
  
// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;  
  
// Substituents // Carboxylic Acid at C4 C_COOH [label="C", pos="0,-2.2!"]; O1_COOH  
[label="O", pos="-0.7,-2.9!"]; O2_COOH [label="OH", pos="0.8,-2.9!"]; C4 -- C_COOH;  
C_COOH -- O1_COOH [style=bold]; C_COOH -- O2_COOH;  
  
// Acetoxymethyl at C1 C_CH2 [label="CH2", pos="0,2.2!"]; O_ester [label="O", pos="0,3.0!"];  
C_CO [label="C", pos="0.8,3.7!"]; O_CO [label="O", pos="0.8,4.5!"]; C_CH3 [label="CH3",  
pos="1.8,3.2!"]; C1 -- C_CH2; C_CH2 -- O_ester; O_ester -- C_CO; C_CO -- O_CO  
[style=bold]; C_CO -- C_CH3; }
```

Figure 1: Molecular Structure of **4-(Acetoxymethyl)benzoic acid**

Physicochemical Properties

Experimental physicochemical data for **4-(Acetoxymethyl)benzoic acid** is not extensively published. However, its properties can be contextualized by comparing them to its immediate precursor, 4-(hydroxymethyl)benzoic acid, and its structural isomer, 4-acetoxybenzoic acid.

Property	4-(Acetoxymethyl)benzoic acid (Target)	4-(Hydroxymethyl)benzoic acid (Precursor)	4-Acetoxybenzoic acid (Isomer)
Molecular Formula	C ₁₀ H ₁₀ O ₄	C ₈ H ₈ O ₃ [1][2]	C ₉ H ₈ O ₄ [3]
Molecular Weight	194.18 g/mol	152.15 g/mol [2]	180.16 g/mol [3][4][5]
Melting Point (°C)	Data not available	182-185	190-194[4]
Boiling Point (°C)	Data not available	Data not available	272.96 (rough estimate)[4]
Appearance	Expected to be a white crystalline solid	White crystalline solid	White crystalline powder[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ethyl acetate.	Soluble in ethanol, methanol.	Almost transparent in Methanol.[4]

Synthesis and Purification

The most direct and logical synthesis of **4-(Acetoxymethyl)benzoic acid** involves the selective acetylation of the primary alcohol in its precursor, 4-(hydroxymethyl)benzoic acid. This reaction is analogous to the well-documented acid-catalyzed acetylation of phenols.[6][7] The causality behind this choice is the high reactivity of acetic anhydride with alcohols in the presence of a strong acid catalyst, which protonates the anhydride to create a potent electrophile.

```
graph Synthesis_Workflow { rankdir=LR; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded, filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
```

```
// Nodes Start [label="4-(Hydroxymethyl)benzoic Acid\n+ Acetic Anhydride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="H2SO4 (cat.)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Reaction [label="Acetylation Reaction\n(50-60°C)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench with H2O\n&
```

Filtration"]; Purification [label="Recrystallization\n(Ethanol/Water)"]; Product [label="Pure **4-(Acetoxymethyl)benzoic Acid**", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="TLC & Melting Point\nAnalysis", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Validation; }

Figure 2: General workflow for the synthesis and purification of **4-(Acetoxymethyl)benzoic acid**.

Experimental Protocol: Synthesis via Acetylation

This protocol is adapted from established procedures for the acetylation of hydroxyl groups on benzoic acid derivatives.^{[6][7]}

- **Reaction Setup:** In a conical flask, combine 4-(hydroxymethyl)benzoic acid (1.0 eq) and acetic anhydride (1.5-2.0 eq). The use of excess acetic anhydride ensures the reaction goes to completion.
- **Catalysis:** Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture. The flask should be gently swirled to ensure thorough mixing.
- **Reaction Execution:** Warm the flask in a water bath to approximately 50-60°C for 15-30 minutes with occasional stirring. This gentle heating provides the necessary activation energy without causing decomposition of the product.^[7]
- **Isolation:** Allow the mixture to cool to room temperature. Add cold deionized water (approx. 10 volumes) to the flask to quench the excess acetic anhydride and precipitate the organic product.
- **Filtration:** Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid or sulfuric acid.
- **Purification (Recrystallization):** Dissolve the crude solid in a minimum amount of hot ethanol. To this solution, add warm water dropwise until the solution becomes faintly cloudy. Allow the

solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of needle-like crystals.

- **Drying:** Collect the purified crystals by vacuum filtration and dry them thoroughly. The yield and purity should be determined.

This protocol is self-validating through the final purification and characterization steps. Recrystallization ensures the removal of unreacted starting material and soluble impurities, while subsequent analysis confirms the identity and purity of the final product.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following are predicted data based on the compound's structure and known values for similar functional groups.

Analysis Type	Expected Observations
^1H NMR	~2.1 ppm (s, 3H): Methyl protons (-O-C(=O)-CH ₃). ~5.1 ppm (s, 2H): Benzylic methylene protons (Ar-CH ₂ -O-). ~7.4 ppm (d, 2H): Aromatic protons ortho to the acetoxymethyl group. ~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group. >10 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).
^{13}C NMR	~21 ppm: Methyl carbon (-O-C(=O)-CH ₃). ~65 ppm: Methylene carbon (Ar-CH ₂ -O-). ~128-131 ppm: Aromatic carbons. ~167 ppm: Carboxylic acid carbonyl carbon (-COOH). ~171 ppm: Ester carbonyl carbon (-O-C(=O)-CH ₃).
IR Spectroscopy (cm ⁻¹)	~3300-2500 (broad): O-H stretch of the carboxylic acid dimer. ~1735: C=O stretch of the ester. ~1690: C=O stretch of the carboxylic acid. ~1240: C-O stretch of the acetate group.
Mass Spectrometry (EI)	m/z 194: Molecular ion [M] ⁺ . m/z 135: Loss of the acetoxy group [-OC(O)CH ₃]. m/z 149: Loss of the carboxyl group [-COOH]. m/z 43: Acetyl cation [CH ₃ CO] ⁺ (prominent fragment).

Chemical Reactivity and Stability

The reactivity of **4-(Acetoxymethyl)benzoic acid** is dominated by its two functional groups: the acetate ester and the carboxylic acid.

- Ester Hydrolysis:** The acetoxymethyl group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester bond to regenerate 4-(hydroxymethyl)benzoic acid and acetic acid. This reaction is fundamental to its use as a protected intermediate, as the protecting group can be removed when desired.
- Carboxylic Acid Reactions:** The carboxylic acid group can undergo standard transformations, such as esterification (e.g., with an alcohol under acidic conditions), conversion to an acyl

chloride (e.g., using thionyl chloride), and amidation (e.g., by reacting the acyl chloride with an amine).

- **Stability:** The compound is stable under normal laboratory conditions. However, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents and strong bases, which could catalyze its hydrolysis.

```
graph Hydrolysis_Reaction { rankdir=LR; node [shape=none, margin=0];
```

```
// Reactants Reactant [label=<
```

4-(Acetoxymethyl)benzoic Acid



```
];
```

```
// Products Product1 [label=<
```

4-(Hydroxymethyl)benzoic Acid



```
]; Product2 [label=<
```

Acetic Acid

```
];
```

```
// Reaction Arrow Reactant -> {Product1, Product2} [label=" H2O / H+ or OH- "]; }
```

Figure 3: Hydrolysis of 4-(Acetoxymethyl)benzoic acid.

Applications in Research and Drug Development

While direct applications are specific to synthetic pathways, the utility of **4-(Acetoxymethyl)benzoic acid** is inferred from its structure and the established roles of its precursors.

- **Protected Intermediate in Synthesis:** Its primary application is as a protected form of 4-(hydroxymethyl)benzoic acid.^[8] In a multi-step synthesis, the carboxylic acid can be modified (e.g., converted to an amide) without interference from the hydroxymethyl group. Once the desired transformation is complete, the acetate can be easily hydrolyzed to reveal the alcohol, making it a crucial tool for achieving regioselectivity.
- **Pharmaceutical and Polymer Building Block:** The precursor, 4-(hydroxymethyl)benzoic acid, is a key intermediate in pharmaceuticals and is used to create specialty polymers with improved thermal and mechanical properties.^[8] **4-(Acetoxymethyl)benzoic acid** serves as a stable, easily handled precursor for introducing this structural motif into larger, more complex molecules.
- **Scaffold in Medicinal Chemistry:** Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, known to be present in numerous bioactive compounds.^{[9][10]} This compound provides a versatile platform for creating libraries of new chemical entities for drug discovery programs.

Safety and Handling

As no specific safety data sheet is available for **4-(Acetoxymethyl)benzoic acid**, the following information is extrapolated from its close structural isomer, 4-acetoxybenzoic acid, and should be treated as a guideline.^{[3][4][11]}

- **GHS Hazard Classification:**
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.^[12]
 - Skin Irritation (Category 2), H315: Causes skin irritation.^[11]
 - Eye Irritation (Category 2), H319: Causes serious eye irritation.^[11]

- Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[3][12]
- Precautionary Measures & Personal Protective Equipment (PPE):
 - Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[13]
 - Personal Protection: Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. A NIOSH-approved dust mask is recommended if handling large quantities.
 - Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
 - Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops.[12]
 - Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Hydroxymethyl)benzoic acid | C₈H₈O₃ | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Benzoic acid, 4-(acetyloxy)- | C₉H₈O₄ | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]
- 5. Benzoic acid, 4-(acetyloxy)- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 8. chemimpex.com [chemimpex.com]
- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.be [fishersci.be]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [4-(Acetoxymethyl)benzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100416#4-acetoxymethyl-benzoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com